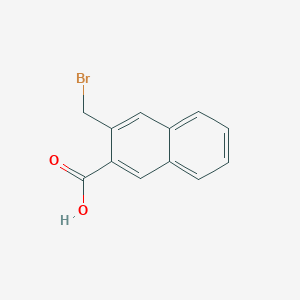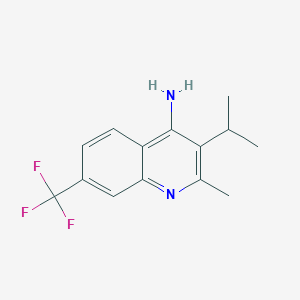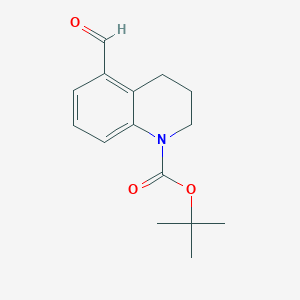
2-(Azetidin-3-yl)-3-bromo-5-fluoropyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidin-3-yl)-3-bromo-5-fluoropyridine hydrochloride is a heterocyclic compound that features a pyridine ring substituted with bromine and fluorine atoms, as well as an azetidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-3-bromo-5-fluoropyridine hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the pyridine core. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is efficient for synthesizing functionalized azetidines, although it faces challenges related to regio- and stereoselectivity.
Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method provides a straightforward route to functionalized azetidines and oxetanes.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Suzuki–Miyaura cross-coupling reaction. This method allows for the efficient formation of carbon-carbon bonds and can be used to introduce various substituents onto the pyridine ring .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azetidin-3-yl)-3-bromo-5-fluoropyridine hydrochloride can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the azetidine ring.
Cycloaddition Reactions: The azetidine ring can be involved in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Azetidin-3-yl)-3-bromo-5-fluoropyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of azetidine-containing compounds.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-(Azetidin-3-yl)-3-bromo-5-fluoropyridine hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The bromine and fluorine substituents can enhance the compound’s binding affinity and selectivity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Azetidin-3-yl)-1H-imidazole hydrochloride
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
Uniqueness
2-(Azetidin-3-yl)-3-bromo-5-fluoropyridine hydrochloride is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the azetidine ring makes it a valuable compound for various applications in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C8H9BrClFN2 |
|---|---|
Molekulargewicht |
267.52 g/mol |
IUPAC-Name |
2-(azetidin-3-yl)-3-bromo-5-fluoropyridine;hydrochloride |
InChI |
InChI=1S/C8H8BrFN2.ClH/c9-7-1-6(10)4-12-8(7)5-2-11-3-5;/h1,4-5,11H,2-3H2;1H |
InChI-Schlüssel |
OBDVIIKDSDOMMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=C(C=C(C=N2)F)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11853954.png)
![3-Methyl-4-phenylisoxazolo[4,3-c]quinoline](/img/structure/B11853958.png)




![N-((4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B11853996.png)






